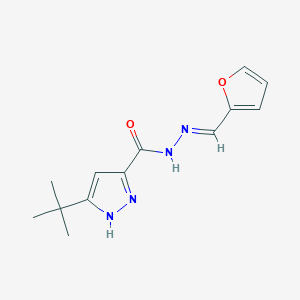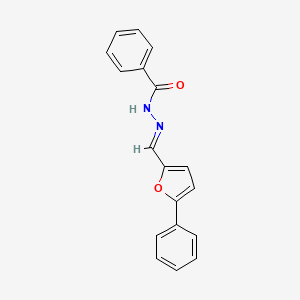
1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine
概要
説明
1-(4-Ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethoxy group attached to a benzylidene moiety and a nitrophenyl group attached to a hydrazine moiety
準備方法
The synthesis of 1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
化学反応の分析
1-(4-Ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and ethoxy-substituted benzaldehydes.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and other alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazone moiety, which can form stable complexes with metal ions and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
Similar compounds to 1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine include other hydrazones with different substituents on the benzylidene and nitrophenyl groups. These compounds may have varying degrees of reactivity and biological activity. For example:
1-(4-Methoxybenzylidene)-2-(4-nitrophenyl)hydrazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxybenzylidene)-2-(4-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-15-9-3-12(4-10-15)11-16-17-13-5-7-14(8-6-13)18(19)20/h3-11,17H,2H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMCPLJHZKZDIR-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840982.png)
![(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine](/img/structure/B3840990.png)



![2,4,6-trichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]aniline](/img/structure/B3841010.png)

![N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE](/img/structure/B3841020.png)


![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3841061.png)
![1-[4-(4-methylphenoxy)butyl]pyrrolidine](/img/structure/B3841072.png)


